molecular formula C5H12ClNO3 B6142817 ethyl 2-amino-3-hydroxypropanoate hydrochloride CAS No. 3940-27-0

ethyl 2-amino-3-hydroxypropanoate hydrochloride

Cat. No. B6142817
CAS RN: 3940-27-0
M. Wt: 169.61 g/mol
InChI Key: JZJQCLZQSHLSFB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-hydroxypropanoate hydrochloride is a chemical compound with the molecular formula C5H12ClNO3 . It is also known by its IUPAC name, ethyl 2-amino-3-hydroxypropanoate hydrochloride .


Synthesis Analysis

The synthesis of ethyl 2-amino-3-hydroxypropanoate hydrochloride can be achieved through the reaction of L-serine and chloroethane, a process known as esterification from carboxylic acid (SN2) reaction .


Molecular Structure Analysis

The molecular structure of ethyl 2-amino-3-hydroxypropanoate hydrochloride consists of 5 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of the compound is 169.61 .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with dimethyl sulfide in a Corey-Kim oxidation of secondary alcohols .


Physical And Chemical Properties Analysis

Ethyl 2-amino-3-hydroxypropanoate hydrochloride has a melting point of 98-100°C . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Structural and Molecular Interactions

Research on similar compounds includes the study of crystal structures and molecular interactions. For instance, the study by Hu et al. (2011) focuses on the structural characterization of a related compound, highlighting the significance of hydrogen bonding in determining molecular orientation and crystal packing. This type of research is crucial for understanding how compounds interact at the molecular level, which can inform their use in material science and drug design (Hu et al., 2011).

Polymorphism and Analytical Challenges

Vogt et al. (2013) discuss the polymorphism of an investigational pharmaceutical compound, emphasizing the challenges in analytical and physical characterization due to similar spectral and diffraction patterns of polymorphic forms. This research is important for pharmaceutical development, as different polymorphic forms can have different physical and chemical properties affecting drug efficacy and stability (Vogt et al., 2013).

Synthesis and Chemical Properties

Mukarram et al. (2011) describe a practical bulk process for synthesizing a specific diastereomer, highlighting the challenges in achieving high chemical and optical purity. Such studies are foundational for the chemical industry, providing insights into efficient, scalable synthesis processes for high-purity compounds, which is critical for pharmaceuticals and fine chemicals (Mukarram et al., 2011).

Potential as Eco-Friendly Solvent

Bermejo et al. (2013) explore the solubility of CO2 in ethyl lactate, a related compound, for its potential use in supercritical fluid applications. This research points to the broader applicability of such compounds as eco-friendly solvents in the food, pharmaceutical, and fine chemical industries, as well as their role in enhancing the efficiency of chemical processes (Bermejo et al., 2013).

Corrosion Inhibition

Research by Herrag et al. (2010) on new diamine derivatives for the inhibition of mild steel corrosion in hydrochloric solutions shows how similar compounds can be developed as effective corrosion inhibitors. This has implications for the protection of industrial equipment and infrastructure, showcasing the chemical versatility and application breadth of such compounds (Herrag et al., 2010).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has several hazard statements including H319 (causes serious eye irritation), H335 (may cause respiratory irritation), H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), and H315 (causes skin irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2-amino-3-hydroxypropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJQCLZQSHLSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381756
Record name ethyl 2-amino-3-hydroxypropanoate hydrochloride
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Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-3-hydroxypropanoate hydrochloride

CAS RN

3940-27-0, 26348-61-8
Record name Serine, ethyl ester, hydrochloride (1:1)
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Record name Ethyl L-serinate hydrochloride
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Record name 3940-27-0
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Record name ethyl 2-amino-3-hydroxypropanoate hydrochloride
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Record name Ethyl L-serinate hydrochloride
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Record name Serine, ethyl ester, hydrochloride
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Synthesis routes and methods

Procedure details

1.56 grams (0.005 mole) of 2-azido-3-benzyloxypropionic acid benzyl ester were dissolved in 10 ml of absolute ethanol, 1.10 grams (0.03 mole) of dry hydrogen chloride led in, and the mixture treated with 0.20 grams of palladium on activated carbon (10%). This reaction mixture was hydrogenated in an autoclave for 40 hours at 25° C., and a hydrogen pressure of 20 bar. After filtration, the filtrate was concentrated on the rotary evaporator, and the residue recrystallized from ethanol/diethyl ether (volume ratio about 1:1). There were obtained 0.81 grams (96% of theory) of D,L-serine ethyl ester hydrochloride having a melting point of 102°-103.5° C. (Literature: 100°-102° C.
Name
2-azido-3-benzyloxypropionic acid benzyl ester
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four

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